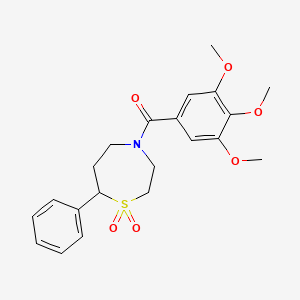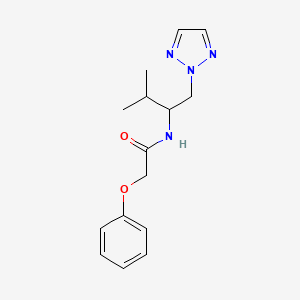
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide” is a chemical compound. However, there is limited information available about this specific compound123.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide”. However, similar compounds are synthesized through several steps, including reaction of phenyl-isoxazolol and 3-methyl-2-aminobutan-1-ol in the presence of triethylamine and a coupling reagent such as HATU, followed by reaction with 2H-1,2,3-triazole-1-carboxamide4.Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods, including X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, I couldn’t find specific information on the molecular structure of “N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide” in the available data4.Chemical Reactions Analysis
The chemical reactions involving “N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide” would depend on its chemical structure and the conditions under which the reactions are carried out. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound4.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide” in the available data4.科学的研究の応用
Anticancer Applications
New bis-aminomercaptotriazoles and bis-triazolothiadiazoles, including derivatives of phenoxyacetic acids, were synthesized and evaluated for their anticancer activity against a panel of 60 cell lines from seven cancer types. Some compounds showed promising anticancer properties, indicating the potential role of related chemical structures in cancer treatment research (Holla, Poojary, Rao, & Shivananda, 2002).
Antimicrobial and Enzyme Inhibition
Metal-based triazole compounds were synthesized and showed significant antimicrobial and enzyme inhibition activities. These compounds were evaluated against various bacterial and fungal strains, demonstrating enhanced bioactivity upon chelation with metal ions (Sumrra, Kausar, Raza, Zubair, Zafar, Nadeem, Mughal, Chohan, Mushtaq, & Rashid, 2018).
Chemical Synthesis and Catalytic Properties
Rhodium(III)-catalyzed C-H activation/[4+3] annulation of N-phenoxyacetamides with α,β-unsaturated aldehydes to produce 1,2-oxazepines was developed, showcasing a novel synthetic route for the creation of seven-membered oxazepine rings at room temperature. This method highlights the potential of N-phenoxyacetamides in facilitating complex chemical syntheses (Duan, Lan, Chen, Qian, Li, Lu, Lu, Chen, Hong, & Zhao, 2014).
Spectroscopic and Analytical Techniques
Innovative derivatization techniques for the detection of substituted phenols, including those related to N-phenoxyacetamides, have been developed. These techniques, using gas chromatography-mass spectrometry, enable the identification and quantification of environmental contaminants, demonstrating the utility of chemical derivatives in enhancing analytical methodologies (Heberer & Stan, 1997).
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties, as well as how it is handled and used. Unfortunately, I couldn’t find specific information on the safety and hazards of “N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide” in the available data4.
将来の方向性
The future directions for research on “N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide” would depend on the current state of research and the potential applications of the compound. Unfortunately, I couldn’t find specific information on the future directions for this compound in the available data4.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or consult with a chemical expert.
特性
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-12(2)14(10-19-16-8-9-17-19)18-15(20)11-21-13-6-4-3-5-7-13/h3-9,12,14H,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRCYVOHXKRDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

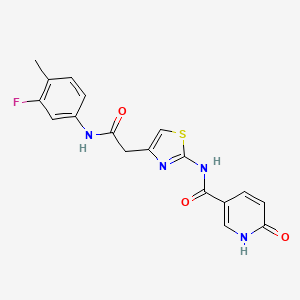
![5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole](/img/structure/B2886781.png)
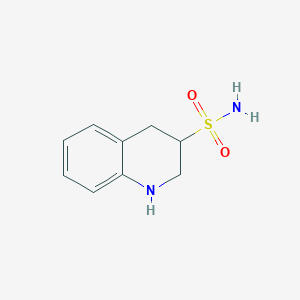
![N-[4-(phenylamino)phenyl]acetamide](/img/structure/B2886785.png)
![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2886788.png)
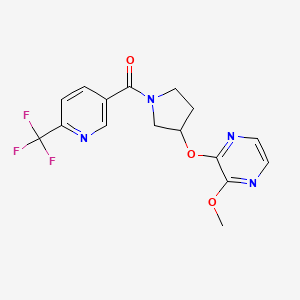
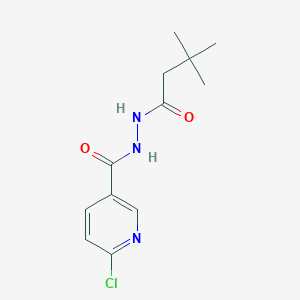
![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2886791.png)
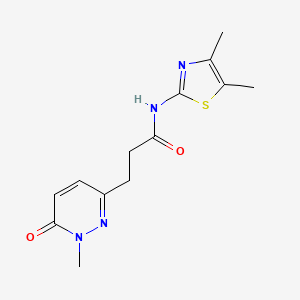
![5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2886798.png)
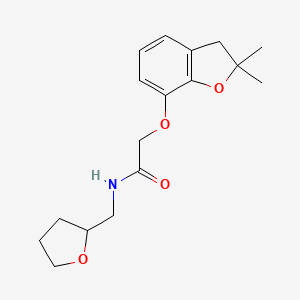
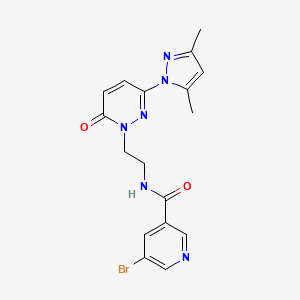
![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2886802.png)
